(R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound that features both bromine and chlorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Halogenation: Introduction of bromine and chlorine atoms onto the phenyl ring.
Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture.
Amination: Introduction of the amine group via nucleophilic substitution.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- High-purity reagents to ensure the desired enantiomeric excess.
- Scalable processes to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction to remove halogen substituents or reduce the amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or organometallic compounds.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dehalogenated amines.
Substitution: Functionalized phenyl ethanamines.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new compounds.
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
- Explored as a potential pharmaceutical agent or as a precursor in drug synthesis.
Industry
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride
- 1-(4-Bromo-2-chlorophenyl)ethan-1-amine
- 1-(4-Bromo-2-chlorophenyl)ethanol
Uniqueness
- The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
- The presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
(1R)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKRMNPAHHHNHR-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.